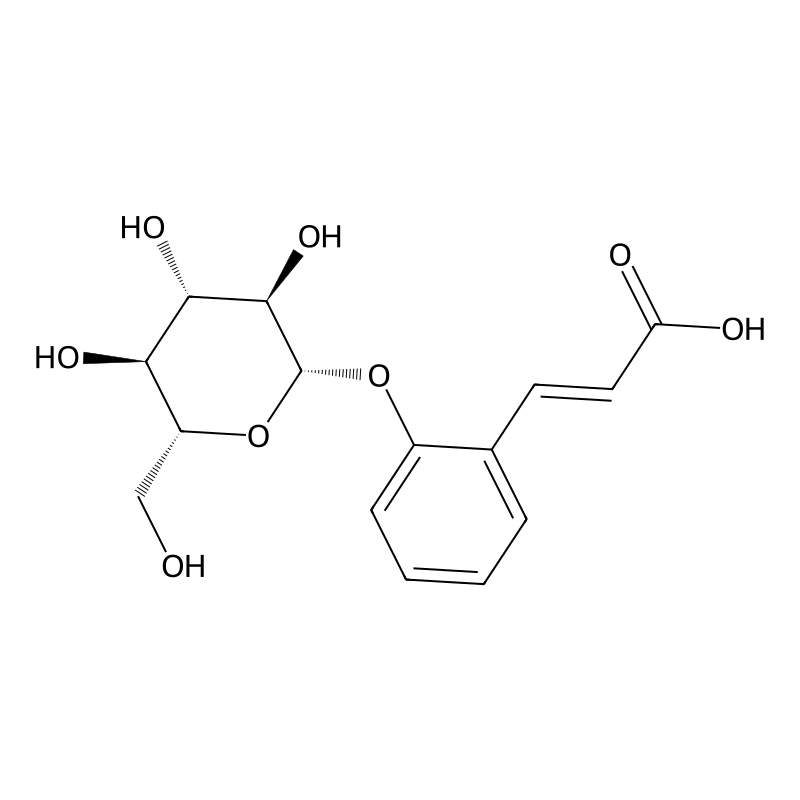

Melilotoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Melilotoside (CAS 618-67-7) is a naturally occurring phenolic glycoside, specifically the β-D-glucopyranosyl ester of o-coumaric acid. It serves as the primary biosynthetic precursor to coumarin in species such as Melilotus officinalis (sweet clover). In industrial and laboratory procurement, melilotoside is primarily sourced as an analytical reference standard for the quality control of herbal extracts, a stable precursor for enzymatic biosynthesis studies, and a highly water-soluble coumarin derivative for biochemical assays. Unlike free coumarin, which is the final volatile product, melilotoside retains the glucose moiety that dictates its stability, solubility, and specific reactivity in plant metabolism[1].

Substituting melilotoside with free coumarin, the aglycone (cis-o-coumaric acid), or the trans-isomer of melilotoside fails due to fundamental differences in stability, solubility, and enzymatic reactivity. Free cis-o-coumaric acid is highly unstable in aqueous environments and spontaneously lactonizes to coumarin, making it impossible to use as a stable precursor in formulation or kinetic assays. Free coumarin lacks the glucose moiety, resulting in poor aqueous solubility (~0.3 g/L) and an inability to serve as a substrate for β-glucosidase. Furthermore, substituting cis-melilotoside with its trans-isomer fails in enzymatic assays, as the trans-isomer is not recognized by the specific β-glucosidase enzymes responsible for coumarin biosynthesis [1].

Prevention of Spontaneous Lactonization in Aqueous Media

Melilotoside maintains structural integrity in aqueous solutions because the β-D-glucoside linkage protects the ortho-hydroxyl group. In contrast, the free aglycone, cis-o-coumaric acid, undergoes rapid, spontaneous intramolecular esterification (lactonization) to form coumarin [1].

| Evidence Dimension | Spontaneous lactonization rate in aqueous media |

| Target Compound Data | Melilotoside (0% spontaneous lactonization; stable in water) |

| Comparator Or Baseline | cis-o-coumaric acid (rapidly and spontaneously lactonizes to coumarin) |

| Quantified Difference | Absolute aqueous stability versus immediate conversion |

| Conditions | Aqueous solution, neutral pH, absence of β-glucosidase |

Buyers requiring a stable coumarin precursor for formulation or enzymatic studies must procure the glycoside to prevent premature conversion.

Strict Isomeric Specificity for β-Glucosidase Cleavage

In studies of plant biosynthesis and enzymatic conversion, the stereochemistry of the precursor is critical. cis-Melilotoside is the exclusive natural substrate for β-glucosidase from sweet clover (Melilotus alba / officinalis), which cleaves the glucose moiety to release coumarinic acid. The trans-isomer of melilotoside is entirely inactive as a substrate for this specific enzyme [1].

| Evidence Dimension | Enzymatic cleavage by sweet clover β-glucosidase |

| Target Compound Data | cis-Melilotoside (active substrate, quantitatively cleaved) |

| Comparator Or Baseline | trans-Melilotoside (0% cleavage / not a substrate) |

| Quantified Difference | Complete enzymatic reactivity versus total inactivity |

| Conditions | In vitro β-glucosidase assay using sweet clover enzyme extracts |

Researchers studying coumarin biosynthesis or screening enzyme kinetics must specify the cis-isomer, as the trans-isomer will yield false-negative results.

Enhanced Aqueous Solubility via Glycosylation

The presence of the β-D-glucopyranosyl moiety in melilotoside drastically alters its physical properties compared to the downstream product, coumarin. While free coumarin is sparingly soluble in water (approximately 0.3 g/L at 25 °C), melilotoside is highly soluble in water and aqueous-alcoholic mixtures[1].

| Evidence Dimension | Aqueous solubility at 25 °C |

| Target Compound Data | Highly soluble in water (readily dissolves in aqueous extraction and assay buffers) |

| Comparator Or Baseline | Free coumarin (~0.3 g/L) |

| Quantified Difference | Orders of magnitude higher aqueous solubility |

| Conditions | Standard aqueous media at 25 °C |

For aqueous-based biochemical assays or hydrophilic formulations, melilotoside eliminates the need for harsh organic solvents required to dissolve free coumarin.

Accurate Quantification of Total Coumarin Potential

In fresh Melilotus species, coumarin exists almost entirely as the bound glycoside, melilotoside. During drying and tissue damage, up to 6% of the dry weight can be converted to free coumarin. Quantifying only free coumarin in fresh or partially processed extracts severely underestimates the total coumarin potential [1].

| Evidence Dimension | Measurement of pre-drying coumarin potential |

| Target Compound Data | Melilotoside standard (captures 100% of the bound precursor pool) |

| Comparator Or Baseline | Free coumarin standard (only captures the already-cleaved fraction, often <10% in fresh tissue) |

| Quantified Difference | Prevents massive underestimation of total coumarin yield |

| Conditions | HPLC/LC-MS analysis of fresh vs dried Meliloti herba extracts |

Procurement of melilotoside as an analytical standard is mandatory for accurate quality control and standardization of fresh herbal extracts before the drying process.

Enzyme Kinetics and Biosynthesis Studies

Procured as the specific substrate for characterizing β-glucosidase activity and studying the phenylpropanoid pathway in plant models, directly leveraging its strict isomeric specificity [1].

Quality Control of Herbal Pharmaceuticals

Essential analytical reference standard for quantifying the total coumarin potential in Meliloti herba and related extracts, preventing the underestimation that occurs when only free coumarin is measured [1].

Aqueous-Based Phytochemical Assays

Ideal for in vitro screening where the poor water solubility of free coumarin would require unwanted organic co-solvents, taking advantage of the high solubility provided by the glucose moiety[1].

Development of Controlled-Release Fragrances or Actives

Investigated as a stable, water-soluble precursor that releases volatile coumarin only upon targeted enzymatic cleavage or tissue damage, utilizing its resistance to spontaneous lactonization[1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Melilotoside

Dates

Explore Compound Types